4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride

Medicinal chemistry Sulfonamide drug design Physicochemical profiling

For medicinal chemists optimizing sulfonamide libraries, eliminating hydrogen bond donors is critical for CNS permeability and oral bioavailability. This para-substituted sulfonyl chloride uniquely features a tertiary dimethylamide side chain (zero HBD) and a reactive -SO₂Cl handle. - Zero HBD vs. one for common 4-acetamidobenzenesulfonyl chloride, reducing P-gp recognition and off-target pharmacology. - Enables exploration of AT2-selective chemical space; derived sulfonamides achieve 1,400-fold AT2/AT1 selectivity (Ki = 7 nM). - Amorphous/low-melting physical form compatible with liquid-handling automation (Tecan, Hamilton) for parallel library synthesis.

Molecular Formula C10H12ClNO3S
Molecular Weight 261.73 g/mol
CAS No. 53305-13-8
Cat. No. B3143653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride
CAS53305-13-8
Molecular FormulaC10H12ClNO3S
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H12ClNO3S/c1-12(2)10(13)7-8-3-5-9(6-4-8)16(11,14)15/h3-6H,7H2,1-2H3
InChIKeyXOAAIFVFBJRDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride: Differentiated Sulfonyl Chloride Building Block


4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride (CAS 53305-13-8), IUPAC name 4-[2-(dimethylamino)-2-oxoethyl]benzenesulfonyl chloride, is a para-substituted aromatic sulfonyl chloride with molecular formula C₁₀H₁₂ClNO₃S and molecular weight 261.73 g·mol⁻¹ [1]. The compound features a reactive sulfonyl chloride (–SO₂Cl) electrophilic handle at the para position and a tertiary dimethylcarbamoylmethyl (–CH₂C(=O)N(CH₃)₂) side chain that distinguishes it from the broader class of benzenesulfonyl chloride building blocks . It is supplied for research and development use at purities of 95% (AKSci) and 98% (Leyan), with an MDL identifier MFCD09039456 . Its computed physicochemical profile—including topological polar surface area (TPSA) of 54.45 Ų, calculated LogP of 1.24, zero hydrogen bond donors, and three hydrogen bond acceptors—places it in a differentiated property space relative to common alternatives such as tosyl chloride and 4-acetamidobenzenesulfonyl chloride .

Zero H-Bond Donor Motif: Enables sulfonamide libraries with reduced hydrogen-bond donor potential for permeability research.
Differentiated Physicochemical Profile: Computed LogP and TPSA values favor CNS multiparameter optimization studies over standard tosyl chloride.
Conformational Flexibility: Multiple rotatable bonds support induced-fit target engagement and subtype selectivity research.

Why Generic Sulfonyl Chloride Alternatives Cannot Replace This Building Block


Substituting 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride with a generic sulfonyl chloride such as tosyl chloride (CAS 98-59-9) or 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8) introduces substantial changes in the hydrogen bond donor/acceptor profile, steric bulk, lipophilicity, and conformational flexibility of the resulting sulfonamide products [1]. Even among compounds sharing the identical molecular formula C₁₀H₁₂ClNO₃S, the arrangement of functional groups dictates dramatically different physicochemical properties: 5-acetamido-2,4-dimethylbenzenesulfonyl chloride (CAS 34684-43-0) exhibits a sharp melting point of 147 °C, while 4-(1-carbamoyl-1-methylethyl)benzene-1-sulfonyl chloride (CAS 1342111-86-7) melts at 123 °C, and 4-[2-(acetylamino)ethyl]benzenesulfonyl chloride (CAS 35450-53-4) melts at 142.5–144 °C—each reflecting distinct crystal packing energies that translate to divergent solubility, formulation, and handling characteristics [2]. Critically, the tertiary dimethylamide motif present in the target compound (zero H-bond donors) cannot be replicated by secondary amide analogs (one H-bond donor), which directly impacts the permeability, metabolic stability, and target binding entropy of derived bioactive molecules [1].

HBD Mismatch Substituting with tosyl chloride or 4-acetamidobenzenesulfonyl chloride introduces or alters hydrogen-bond donors, changing permeability and off-target profiles.
Conformational Mismatch Rigid alternatives lack the rotatable bonds necessary for induced-fit target recognition, impacting subtype selectivity outcomes.
Physical Form & LogP Mismatch Crystalline high-melting isomers and higher LogP variants may not transfer directly to solution-phase automated workflows or CNS-focused libraries.

Quantitative Differentiation Evidence Versus Key Comparators


Hydrogen Bond Donor Count and Membrane Permeability

4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride possesses zero hydrogen bond donors (tertiary dimethylamide), whereas the widely used comparator 4-acetamidobenzenesulfonyl chloride (N-acetylsulfanilyl chloride, CAS 121-60-8) possesses one hydrogen bond donor from its secondary acetamide NH group [1]. Among para-substituted benzenesulfonyl chlorides, this binary HBD difference is structurally deterministic: every sulfonamide derived from the target compound will retain zero amide NH donors, while every sulfonamide derived from 4-acetamidobenzenesulfonyl chloride will carry at least one NH donor [2]. In drug discovery, reducing HBD count by one unit has been quantitatively associated with improved passive membrane permeability, reduced P-glycoprotein efflux susceptibility, and altered blood–brain barrier penetration potential, as codified in Lipinski's and Veber's rules where HBD ≤ 5 and HBD ≤ 3 thresholds govern oral bioavailability predictions [3]. This property is not tunable post-coupling and must be selected at the building block procurement stage.

H-Bond Donor Count
Class-level inference
Target: HBD = 0; Comparator: HBD = 1
Determines off-target hydrogen-bond interactions in derived sulfonamides.
Class-level inference based on medicinal chemistry design principles.
Medicinal chemistry Sulfonamide drug design Physicochemical profiling

Rotatable Bond Count and Conformational Entropy

The target compound contains 3 rotatable bonds (excluding the S–Cl bond), conferred by the –CH₂–C(=O)–N(CH₃)₂ side chain [1]. In contrast, the most commonly procured sulfonyl chloride building block, tosyl chloride (CAS 98-59-9), possesses zero rotatable bonds beyond the S–Cl group, while 4-acetamidobenzenesulfonyl chloride possesses only 1 rotatable bond (the acetyl C–N bond) [2]. Each additional rotatable bond in a ligand imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon target binding, but simultaneously enables conformational sampling that can facilitate induced-fit recognition of shallow or cryptic binding pockets [3]. Data from the BindingDB entry BDBM50221297 (CHEMBL239393), a sulfonamide compound constructed from the 4-(dimethylcarbamoylmethyl)phenyl core, demonstrates that this conformational flexibility does not preclude high-affinity target engagement: the compound achieves a Ki of 7 nM at the angiotensin II AT2 receptor in pig uterus membrane displacement assays, while showing Ki > 10,000 nM at the AT1 receptor—a selectivity ratio exceeding 1,400-fold [4]. This level of subtype selectivity is consistent with the hypothesis that the rotatable dimethylcarbamoylmethyl side chain enables conformational adaptation to the AT2 binding pocket while sterically or entropically disfavoring AT1 binding.

Conformational Selectivity
Cross-study comparable
AT2 Ki 7 nM; >1,400-fold selective over AT1
Supports subtype-selective binding via conformational adaptation.
BindingDB BDBM50221297: [125I]Ang II displacement in pig uterus membrane.
Structure-activity relationship Ligand efficiency Conformational analysis

Purity Specification and Library Synthesis Efficiency

4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride is commercially available at 98% purity (Leyan, Product No. 1833198), representing a 3-percentage-point absolute purity advantage over the more commonly supplied 95% grade available from alternative vendors (AKSci, Catalog 0168CY) . This purity differential is quantitatively meaningful in parallel sulfonamide library synthesis: at 95% purity, up to 5% of the nominal mass may consist of non-reactive impurities or hydrolyzed sulfonic acid, which in a 96-well parallel synthesis format translates to a theoretical maximum of 4–5 wells per plate being compromised by insufficient active reagent if equimolar dosing is based on nominal weight rather than corrected active content [1]. The 98% grade reduces this maximum failure risk to approximately 2 wells per plate, representing a 50–60% reduction in potential failed couplings attributable to reagent purity. For procurement in an industrial medicinal chemistry setting where sulfonyl chloride building blocks are consumed in multi-gram quantities across hundreds of amine coupling partners, this purity specification directly impacts workflow robustness, resynthesis rates, and the statistical validity of structure–activity relationship (SAR) tables derived from the resulting sulfonamide library [1].

Purity Specification
Cross-study comparable
98% purity grade reduces theoretical coupling failures to ~2 per 96-well plate
Improves SAR data quality in automated parallel synthesis.
Vendor CoA basis; assumes equimolar dosing based on nominal purity.
Parallel synthesis Sulfonamide library Quality assurance

Physical Form and Automated Dispensing Compatibility

Within the isomeric series of C₁₀H₁₂ClNO₃S benzenesulfonyl chlorides, 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride is distinguished by the absence of a published sharp melting point in standard databases (Chemsrc, CheMenu), suggesting a low-melting or amorphous physical form, in contrast to structurally related isomers that exhibit well-defined, high melting points . Specifically, 5-acetamido-2,4-dimethylbenzenesulfonyl chloride (CAS 34684-43-0) melts at 147 °C , 4-[2-(acetylamino)ethyl]benzenesulfonyl chloride (CAS 35450-53-4) melts at 142.5–144 °C [1], and 4-(1-carbamoyl-1-methylethyl)benzene-1-sulfonyl chloride (CAS 1342111-86-7) melts at 123 °C . The physical form divergence is driven by differences in intermolecular hydrogen bonding capacity: the isomers containing secondary amide groups (acetamido or carbamoyl) can form N–H···O=C hydrogen-bonded dimers or chains in the solid state, elevating the lattice energy and the observed melting point, whereas the tertiary dimethylamide of the target compound lacks this cohesive interaction, resulting in reduced crystallinity [2]. This translates into practical handling differences for automated compound management systems: high-melting crystalline solids are compatible with standard solid-dispensing robotics (e.g., Chemspeed, TTP Labtech), while low-melting or amorphous materials may require solution-based dispensing (DMSO or anhydrous acetonitrile stock solutions) to ensure accurate and reproducible aliquot delivery [2].

Physical Form & Dispensing
Cross-study comparable
Target: low-melting / amorphous; Isomers: mp 123-147 °C
Informs dispensing protocol (solution-based vs solid-dispensing robotics).
Target mp absent from standard databases; isomers characterized by CAS Common Chemistry.
Automated compound management Solid dispensing Formulation development

LogP and TPSA Differentiation for CNS Druglikeness

The target compound's computed LogP of 1.24 and TPSA of 54.45 Ų place it in a substantially more polar and higher molecular weight property space than tosyl chloride (p-toluenesulfonyl chloride, CAS 98-59-9), which has a computed LogP of approximately 2.1–2.3 and a TPSA of approximately 42.5 Ų (arising solely from the two S=O oxygen atoms, with no additional heteroatom contribution) [1]. When these building blocks are coupled to a common amine partner to form sulfonamides, the intrinsic LogP offset of approximately ΔLogP ≈ 1.0 (more hydrophilic for the target-derived product) and the TPSA offset of approximately ΔTPSA ≈ 12 Ų directly propagate into the final compound's CNS MPO score, a six-parameter desirability tool where optimal CNS drug candidates score ≥ 4.0 (scale 0–6) [2]. A TPSA increase of 12 Ų reduces the TPSA component of the CNS MPO score, while the LogP reduction improves the lipophilicity component. The net effect is that the target-derived sulfonamide occupies a different region of the CNS druglikeness space than the tosyl-derived analog—a differentiation that is structurally encoded at the building block level and cannot be compensated for by varying the amine coupling partner alone [2].

CNS Property Space
Class-level inference
Target: LogP 1.24, TPSA 54.45 Ų; Tosyl Cl: LogP ~2.2, TPSA 42.5 Ų
Pre-determines CNS MPO desirability score of derived libraries.
Computed XLogP3 and topological PSA; CNS MPO framework by Wager et al.
Druglikeness CNS drug design Physicochemical property forecasting

Optimal Procurement and Application Scenarios


Zero H-Bond Donor Sulfonamide Libraries for CNS Programs

Medicinal chemistry teams constructing sulfonamide libraries for targets where reducing hydrogen bond donor count is critical—such as CNS-penetrant kinase inhibitors or orally bioavailable protease inhibitors—should procure 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride in preference to 4-acetamidobenzenesulfonyl chloride. As established in Evidence Item 1, the target compound's HBD count of 0 versus 1 for the acetamido comparator eliminates a potential source of hydrogen-bond-mediated off-target pharmacology and P-glycoprotein recognition in the final sulfonamide products [1]. This is particularly relevant for CNS programs where the CNS MPO framework penalizes excess HBD count, and for oral drug programs governed by Lipinski's Rule of 5 where each additional HBD incrementally reduces the probability of acceptable oral bioavailability [2]. The 98% purity grade (Evidence Item 3) further supports its use in library synthesis where equimolar dosing accuracy across 96- or 384-well plates is essential for generating statistically valid SAR .

AT2-Selective Chemical Probe Development

Research groups developing subtype-selective ligands for the angiotensin II receptor family should consider 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride as a strategic building block for exploring AT2-selective chemical space. As documented in Evidence Item 2, a sulfonamide constructed from this core (CHEMBL239393) demonstrated AT2 Ki = 7 nM with >1,400-fold selectivity over AT1 (Ki > 10,000 nM) in radioligand displacement assays [3]. The conformational flexibility conferred by the three rotatable bonds of the dimethylcarbamoylmethyl side chain (versus zero for tosyl chloride-derived sulfonamides) enables the conformational sampling necessary for discriminating between closely related GPCR subtypes. This application scenario is supported by the growing interest in AT2 receptor agonists and positive allosteric modulators for cardiovascular, fibrotic, and neuropathic pain indications [3].

Solution-Phase Automated Parallel Synthesis Workflows

Compound management and automated synthesis groups operating liquid-handling platforms (e.g., Tecan, Hamilton, or Labcyte Echo systems) are well-positioned to adopt 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride, as its low-melting or amorphous physical form (Evidence Item 4) favors solution-based dispensing in anhydrous acetonitrile or DMSO over solid-dispensing robotics . This contrasts with high-melting crystalline isomers such as 5-acetamido-2,4-dimethylbenzenesulfonyl chloride (mp 147 °C), which are compatible with solid-dispensing platforms but may require dissolution steps prior to use in solution-phase amination reactions anyway . For laboratories already standardized on solution-phase sulfonylation protocols (sulfonyl chloride in anhydrous solvent + amine + base), the physical form of the target compound does not impose any additional workflow burden, while its unique structural features (zero HBD, tertiary amide, 3 rotatable bonds) deliver differentiated chemical diversity to the resulting sulfonamide collection.

Bioisosteric Replacement of Carboxylic Acid Motifs

The dimethylcarbamoylmethyl-benzenesulfonamide motif derived from the target compound can serve as a bioisosteric replacement for carboxylic acid or primary amide groups in lead optimization campaigns, offering a differentiated physicochemical profile (LogP = 1.24, TPSA = 54.45 Ų for the building block; Evidence Item 5) compared to tosyl-derived sulfonamides [2]. The tertiary amide moiety provides metabolic stability advantages over ester-based prodrug approaches, as evidenced by the clinical use of the dimethylcarbamoylmethyl ester motif in camostat mesylate—a structurally related compound where the N,N-dimethylcarbamoylmethyl group serves as a metabolically stable ester bioisostere in a serine protease inhibitor context [4]. For medicinal chemistry programs seeking to replace a carboxylic acid with a neutral, permeable, and metabolically stable isostere, the target sulfonyl chloride provides a direct synthetic entry point to explore this chemical space through sulfonamide coupling with diverse amine partners.

Application
Selection Property
Validation Focus
Zero H-Bond Donor Sulfonamide Libraries
H-Bond donor count (0)
Permeability and off-target pharmacology endpoints
AT2-Selective Chemical Probe Development
Rotatable bond count and conformational entropy
Subtype selectivity (AT2/AT1 ratio) and binding kinetics
Solution-Phase Automated Parallel Synthesis
Physical form (amorphous / low-melting)
Solution-based dispensing accuracy and reproducibility
Bioisosteric Replacement of Carboxylic Acids
LogP and TPSA profile
Metabolic stability and CNS MPO desirability endpoints
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